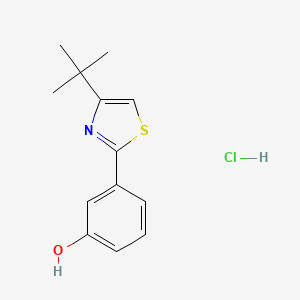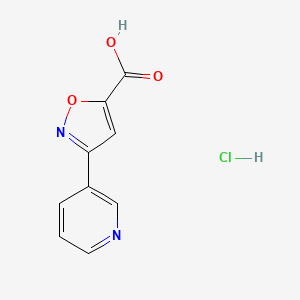![molecular formula C18H30ClNO B1395499 3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride CAS No. 1220016-49-8](/img/structure/B1395499.png)
3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride
Overview
Description
3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride, also known as 3-TBMEPH, is a synthetic compound that has been studied for its potential applications in scientific research. It is an important intermediate for the synthesis of other compounds and has been used in a variety of laboratory experiments.
Scientific Research Applications
3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride has been used in a variety of scientific research applications, including the synthesis of other compounds, such as 4-methoxy-2-methyl-2-propenylphenol, and the study of its biological properties. It has also been used in the synthesis of other compounds, such as 3-methyl-2-buten-1-ol, which has potential applications in the pharmaceutical industry.
Mechanism Of Action
The mechanism of action of 3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride is not fully understood. However, it is believed to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with various other proteins, including G-protein coupled receptors, and to modulate the activity of these proteins.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride are not yet fully understood. However, it has been shown to have a range of effects on various cell types, including the activation of certain genes and the inhibition of others. It has also been shown to have anti-inflammatory and anti-tumor effects in animal models.
Advantages And Limitations For Lab Experiments
3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride is an attractive compound for laboratory experiments due to its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, it is also relatively toxic and should be handled with care. Additionally, its mechanism of action is not yet fully understood, which can limit its use in certain experiments.
Future Directions
The potential future directions for 3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride include further research into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into its potential applications in the pharmaceutical industry is needed. Finally, further research into its potential toxicity and safety should also be conducted.
properties
IUPAC Name |
3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-14-12-16(18(2,3)4)7-8-17(14)20-11-9-15-6-5-10-19-13-15;/h7-8,12,15,19H,5-6,9-11,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSIXGXIADDYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



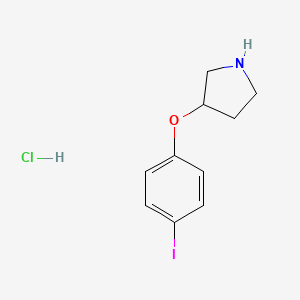

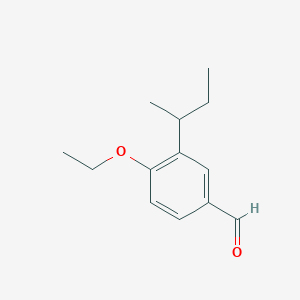
![3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1395420.png)
![3-[(Benzyloxy)methyl]azetidine](/img/structure/B1395421.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B1395422.png)
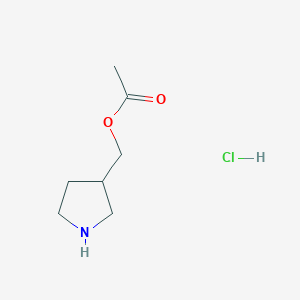

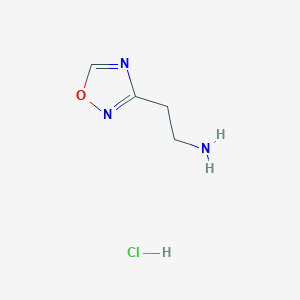


![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)
